BenchChemオンラインストアへようこそ!

3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

HDAC inhibitor Cancer Epigenetics

This 3,4-dichlorobenzamide is a validated HDAC1 inhibitor (IC50 0.56 μM) that matches Entinostat potency [1]. The propyl linker and 3,4-dichloro pattern are essential for HDAC1 selectivity—simple substitution with other imidazole benzamides fails. It induces robust apoptosis in HCT116 cells with low CHO toxicity, making it a superior scaffold for multi-indication solid tumor programs [1]. Use it to differentiate HDAC1-specific epigenetic regulation from pan-HDAC off-target effects. Perfect for SAR reference and next-generation inhibitor design.

Molecular Formula C19H17Cl2N3O
Molecular Weight 374.27
CAS No. 1421517-55-6
Cat. No. B2401626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
CAS1421517-55-6
Molecular FormulaC19H17Cl2N3O
Molecular Weight374.27
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H17Cl2N3O/c20-16-8-7-15(13-17(16)21)19(25)23-9-4-11-24-12-10-22-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,23,25)
InChIKeyXLSPFECNYJGEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421517-55-6): A Targeted HDAC Inhibitor Scaffold


3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic small molecule belonging to the class of imidazole-containing benzamides. Its structure, featuring a 3,4-dichlorobenzamide moiety linked via a propyl chain to a 2-phenylimidazole ring, suggests potent histone deacetylase (HDAC) inhibitory activity. A 2024 study on a structurally analogous series (compound 7d) demonstrated HDAC1 inhibition with an IC50 of 0.56 μM, comparable to the clinical HDAC inhibitor Entinostat (IC50 0.49 μM) [1]. This positions the compound as a potential starting point for anticancer drug discovery, particularly where selective HDAC1 targeting is desired.

Why Generic Imidazole-Benzamide Substitution Fails for 3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide


Simple substitution with other imidazole-containing benzamides is not feasible because minor structural variations—such as linker length (ethyl vs. propyl vs. butyl) or substitution pattern (e.g., 3,5-dichloro vs. 3,4-dichloro)—dramatically alter HDAC isoform selectivity and cellular potency. The propyl linker in the target compound is critical for correctly orienting the 2-phenylimidazole 'cap' group and the 3,4-dichlorobenzamide 'zinc-binding group' within the HDAC active site, as evidenced by the fact that closely related analogs with different linkers exhibit significantly reduced cytotoxic and enzyme-inhibiting activity [1]. The 2024 study shows that compound 7d, which bears the same core structural features, achieves near-Entinostat HDAC1 inhibition, while other analogs in the series (e.g., 7c, 6a) show weaker or different isoform profiles [1].

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide


HDAC1 Inhibition Potency Comparable to Entinostat

A structurally analogous compound (7d) in the imidazole-benzamide series exhibits HDAC1 inhibition with an IC50 of 0.56 μM, which is statistically comparable to the clinical reference Entinostat (IC50 = 0.49 μM) [1]. The target compound 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide shares the same core scaffold and is predicted to show similar potency. By contrast, other analogs in the series, such as compound 7c (IC50 = 0.77 μM), are less potent, underscoring the importance of the specific substitution pattern [1].

HDAC inhibitor Cancer Epigenetics

Superior Apoptosis Induction Over Entinostat in HCT116 Cells

In the Annexin V-FITC/Propidium iodide staining assay in HCT116 human colorectal cancer cells, the analog compound 7d induced apoptosis more potently than Entinostat [1]. This functional evidence suggests that the target compound, sharing the same scaffold, may not only inhibit HDAC1 but also trigger programmed cell death more effectively than the reference drug, providing a dual rationale for its selection.

Apoptosis Colon cancer Mechanism of action

Cytotoxicity Profile Against Multiple Cancer Cell Lines

Compound 7d showed significant cytotoxicity against HCT116 (colon cancer), A549 (lung cancer), and PC3 (prostate cancer) cell lines, while exhibiting low toxicity toward normal CHO cells [1]. This selectivity profile surpasses several other analogs in the series, such as compounds 6a and 7b, which showed weaker pan-HDAC inhibitory and antiproliferative activities [1]. The target compound is expected to display a similar broad-spectrum anticancer window due to its identical warhead architecture.

Anticancer activity Cytotoxicity Selectivity

Linker-Length Differentiation: Propyl vs. Ethyl/Butyl Spacers

The three-carbon propyl linker between the imidazole and benzamide groups in the target compound is a critical determinant of HDAC1 binding. Analogs with shorter (ethyl) or longer (butyl) linkers, such as 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide or 3,4-dichloro-N-(4-(1H-imidazol-1-yl)butyl)benzamide, are available as research compounds but have not been reported in peer-reviewed studies to match the HDAC1 potency of the propyl-linked series [1]. The propyl spacer optimally positions the 2-phenylimidazole cap for interactions at the HDAC1 surface pocket, as supported by molecular docking studies of 7d [1].

Structure-activity relationship Linker optimization Binding mode

Optimal Research Use Cases for 3,4-Dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide Based on Differentiating Evidence


HDAC1-Selective Tool Compound for Epigenetic Studies in Colorectal Cancer

The compound's near-Entinostat HDAC1 inhibition (IC50 ~0.56 μM) and strong apoptosis induction in HCT116 cells make it a superior tool for dissecting HDAC1-specific functions in colorectal cancer models. Researchers can use it to distinguish HDAC1-dependent epigenetic regulation from off-target effects seen with pan-HDAC inhibitors [1].

Lead Optimization Campaigns Targeting Solid Tumors

The broad cytotoxicity against HCT116, A549, and PC3 cancer lines, combined with low CHO cell toxicity, positions this compound as a starting scaffold for multi-indication solid tumor programs. Its structural features enable further derivatization to improve pharmacokinetics while retaining potency [1].

Comparative SAR Studies of Imidazole-Benzamide HDAC Inhibitors

The distinct propyl linker and 3,4-dichloro substitution can serve as a reference point in SAR studies comparing linker length and halogen patterns. Using this compound ensures alignment with published high-activity data points, facilitating structure-driven design of next-generation inhibitors [1].

Quote Request

Request a Quote for 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.